Cas no 690-95-9 (4,4,4-Trifluorobutyronitrile)

4,4,4-Trifluorobutyronitrile (CAS 460-48-6) is a fluorinated nitrile compound with the molecular formula C₄H₄F₃N. Its key structural feature is the trifluoromethyl group adjacent to the nitrile functionality, which imparts unique reactivity and stability. This compound is commonly employed as a versatile intermediate in organic synthesis, particularly in the preparation of fluorinated heterocycles and pharmaceuticals. The strong electron-withdrawing effect of the trifluoromethyl group enhances its utility in nucleophilic substitution and cyclization reactions. It is also valued for its compatibility with Grignard and organolithium reagents. The compound is typically handled under inert conditions due to its sensitivity to moisture. Its high purity and well-defined properties make it suitable for precision applications in research and industrial chemistry.
4,4,4-Trifluorobutyronitrile structure
4,4,4-Trifluorobutyronitrile structure
商品名:4,4,4-Trifluorobutyronitrile
CAS番号:690-95-9
MF:C4H4NF3
メガワット:123.07646
MDL:MFCD02183570
CID:39549
PubChem ID:543096

4,4,4-Trifluorobutyronitrile 化学的及び物理的性質

名前と識別子

    • 4,4,4-Trifluorobutanenitrile
    • 4,4,4-Trifluorobutyronitrile
    • 3,3,3-Trifluoroprop-1-yl cyanide
    • 4,4,4-Trifluor-butyronitril
    • 4,4,4-trifluoro-butyronitrile
    • Butanenitrile,4,4,4-trifluoro
    • Butyronitrile,4,4,4-trifluoro
    • A836353
    • tri-fluorobutyronitrile
    • DTXSID70337496
    • EN300-101728
    • C4H4F3N
    • Butyronitrile, 4,4,4-trifluoro-
    • 4,4,4-Trifluorobutanenitrile #
    • FT-0616974
    • 4-Cyano-1,1,1-trifluoropropane
    • MFCD02183570
    • J-513967
    • 690-95-9
    • SCHEMBL1066661
    • Z1201621702
    • AKOS005063492
    • Butanenitrile,4,4,4-trifluoro-
    • MDL: MFCD02183570
    • インチ: InChI=1S/C4H4F3N/c5-4(6,7)2-1-3-8/h1-2H2
    • InChIKey: LDONGICLORXRIB-UHFFFAOYSA-N
    • ほほえんだ: C(CC(F)(F)F)C#N

計算された属性

  • せいみつぶんしりょう: 123.03000
  • どういたいしつりょう: 123.02958362g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 8
  • 回転可能化学結合数: 2
  • 複雑さ: 106
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 23.8Ų

じっけんとくせい

  • 密度みつど: 1,21 g/cm3
  • ふってん: 139-140°C
  • PSA: 23.79000
  • LogP: 1.85248

4,4,4-Trifluorobutyronitrile セキュリティ情報

4,4,4-Trifluorobutyronitrile 税関データ

  • 税関コード:2926909090
  • 税関データ:

    中国税関コード:

    2926909090

    概要:

    2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

4,4,4-Trifluorobutyronitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-101728-2.5g
4,4,4-trifluorobutanenitrile
690-95-9 95%
2.5g
$122.0 2023-10-28
Enamine
EN300-101728-5.0g
4,4,4-trifluorobutanenitrile
690-95-9 95%
5g
$233.0 2023-05-03
TRC
T792693-50mg
4,4,4-Trifluorobutyronitrile
690-95-9
50mg
$ 50.00 2022-06-02
TRC
T792693-500mg
4,4,4-Trifluorobutyronitrile
690-95-9
500mg
$ 115.00 2022-06-02
Cooke Chemical
LN839288-5g
4,4,4-Trifluorobutyronitrile
690-95-9 97%
5g
RMB 3519.20 2025-02-21
Cooke Chemical
LN839288-1g
4,4,4-Trifluorobutyronitrile
690-95-9 97%
1g
RMB 1519.20 2025-02-21
eNovation Chemicals LLC
D605651-50g
4,4,4-trifluorobutanenitrile
690-95-9 95%
50g
$5950 2024-08-03
Enamine
EN300-101728-0.05g
4,4,4-trifluorobutanenitrile
690-95-9 95%
0.05g
$19.0 2023-10-28
abcr
AB134645-5 g
4,4,4-Trifluorobutyronitrile, 97%; .
690-95-9 97%
5g
€373.50 2023-05-10
Enamine
EN300-101728-10.0g
4,4,4-trifluorobutanenitrile
690-95-9 95%
10g
$457.0 2023-05-03

4,4,4-Trifluorobutyronitrile 関連文献

4,4,4-Trifluorobutyronitrileに関する追加情報

Introduction to 4,4,4-Trifluorobutyronitrile (CAS No: 690-95-9)

4,4,4-Trifluorobutyronitrile, with the chemical formula C₄H₂F₃N, is a fluorinated nitrile compound that has garnered significant attention in the field of organic synthesis and pharmaceutical chemistry. This compound is characterized by its trifluoromethyl group, which imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of various high-performance materials and biologically active molecules. TheCAS number 690-95-9 uniquely identifies this substance and distinguishes it from other related compounds.

The structure of 4,4,4-Trifluorobutyronitrile features a linear backbone with three fluorine atoms attached to the central carbon atom of the butyronitrile moiety. This structural motif contributes to its reactivity and makes it a versatile building block in synthetic chemistry. The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design. These properties have positioned 4,4,4-Trifluorobutyronitrile as a key intermediate in the development of novel therapeutic agents.

In recent years, 4,4,4-Trifluorobutyronitrile has been extensively studied for its applications in pharmaceuticals and agrochemicals. Its ability to serve as a precursor for more complex molecules has made it indispensable in the synthesis of bioactive compounds. For instance, researchers have utilized this compound to develop new antibiotics and antiviral agents, leveraging its unique chemical properties to enhance drug efficacy and reduce side effects.

One of the most compelling aspects of 4,4,4-Trifluorobutyronitrile is its role in medicinal chemistry. The trifluoromethyl group is known to influence the pharmacokinetic profile of drugs by increasing their bioavailability and metabolic stability. This has led to its incorporation into numerous drug candidates that are currently under investigation. Furthermore, the compound's reactivity allows for further functionalization, enabling chemists to tailor its properties for specific applications.

Recent advancements in synthetic methodologies have expanded the utility of CAS No 690-95-9. Techniques such as cross-coupling reactions and transition metal catalysis have been employed to introduce additional functional groups onto the trifluorobutyronitrile scaffold. These modifications have opened up new avenues for drug discovery and material science research. For example, researchers have successfully incorporated this compound into polymers that exhibit enhanced thermal stability and chemical resistance.

The industrial production of 4,4,4-Trifluorobutyronitrile is typically achieved through fluorination reactions involving butyric acid derivatives. These processes are optimized for high yield and purity, ensuring that the final product meets the stringent requirements of pharmaceutical applications. The scalability of these synthetic routes has made CAS No 690-95-9 readily available for both academic and industrial use.

In addition to its pharmaceutical applications, 4,4,4-Trifluorobutyronitrile has found utility in other areas such as organic electronics and specialty chemicals. Its ability to form stable radicals and participate in polymerization reactions makes it a valuable component in the development of advanced materials. For instance, researchers have explored its use in creating conductive polymers that could be used in flexible electronics.

The environmental impact of using CAS No 690-95-9 is another important consideration. While fluorinated compounds are known for their stability, their persistence in the environment raises concerns about long-term ecological effects. However, efforts are underway to develop greener synthetic routes that minimize waste and reduce environmental footprint. These initiatives align with broader trends in sustainable chemistry aimed at reducing hazardous byproducts without compromising efficiency.

Future research directions for 4,4,4-Trifluorobutyronitrile include exploring its potential in drug discovery and material science. The increasing demand for fluorinated compounds underscores their importance in modern chemistry. As synthetic techniques continue to evolve, new applications for this versatile intermediate are likely to emerge.

In conclusion,CAS No 690-95-9 represents a cornerstone compound in organic synthesis with far-reaching implications across multiple disciplines. Its unique structural features and reactivity make it an invaluable tool for chemists working on cutting-edge research projects. As our understanding of fluorinated compounds grows, so too will their applications, driving innovation in medicine, materials science,and beyond.

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Amadis Chemical Company Limited
(CAS:690-95-9)4,4,4-Trifluorobutyronitrile
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